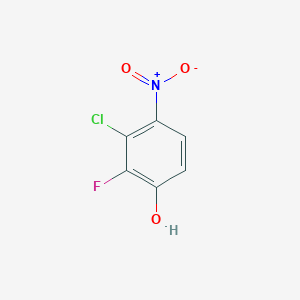

3-Chloro-2-fluoro-4-nitrophenol

Description

Contextual Significance within Halogenated Nitrophenol Chemistry

Halogenated nitrophenols are a class of compounds that have garnered significant interest across various scientific disciplines, from environmental science to synthetic chemistry. mdpi.com The presence of both a nitro group and one or more halogen atoms on the phenol (B47542) ring creates a molecule with distinct electronic properties. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group compared to phenol itself. wikipedia.org Halogens also contribute to this electron-withdrawing effect, further modifying the molecule's reactivity.

These compounds are often studied as environmental pollutants, as they can be formed as byproducts in various industrial processes and are known for their persistence and toxicity. cdc.gov In synthetic chemistry, they serve as versatile building blocks. The different functional groups can be selectively targeted for chemical modification, allowing for the construction of more complex molecules. For instance, the nitro group can be reduced to an amine, and the halogen atoms can be replaced through nucleophilic aromatic substitution, opening pathways to a wide array of derivatives.

3-Chloro-2-fluoro-4-nitrophenol is particularly significant due to its trifunctional nature. The combination of chlorine and fluorine offers different reactivities and steric influences. The fluorine atom, being highly electronegative, and the chlorine atom introduce asymmetry and specific reactivity patterns that are exploited in targeted synthesis. Its role as a key intermediate underscores its importance in creating advanced materials with desirable properties, such as those found in liquid crystals and specialized biocides. google.comgoogle.com

Historical Perspectives on Related Chemical Entities

The study of this compound is built upon a long history of research into simpler, related molecules. The chemistry of nitrophenols, for example, has been established for over a century. Compounds like 4-nitrophenol (B140041) (p-nitrophenol) and 2,4,6-trinitrophenol (picric acid) are historically significant. wikipedia.org 4-Nitrophenol became a crucial precursor in the synthesis of pharmaceuticals, such as paracetamol, and pesticides. wikipedia.orgwikipedia.org Its derivatives are also widely used in laboratories as pH indicators and as substrates for enzyme assays. wikipedia.org

The synthesis of nitrophenols has traditionally involved the direct nitration of phenol, a reaction that typically yields a mixture of ortho and para isomers. wikipedia.orgyoutube.com Over the years, synthetic methods have been refined to improve selectivity and yield, and to allow for the introduction of other functional groups. paspk.org The hydrolysis of nitrohalobenzenes, for instance, became a common route for producing high-purity nitrophenols for industrial and pharmaceutical applications. google.com

Research into fluorinated and chlorinated phenols also has a rich history, driven by their use in agrochemicals, dyes, and as intermediates. The development of methods to selectively introduce halogen and nitro groups onto an aromatic ring has been a central theme in organic synthesis. These historical advancements in synthetic methodology and the understanding of the properties of mono- and di-substituted phenols paved the way for the creation and investigation of more complex, polysubstituted compounds like this compound.

Current Research Landscape and Emerging Trends

The current research landscape for this compound and related compounds is characterized by its application as a sophisticated building block in the synthesis of functional materials and biologically active molecules. google.comgoogle.com Its utility as a key intermediate for new antiseptics, germicides, and liquid crystal materials points to a trend of designing highly specialized molecules for advanced applications. google.comgoogle.com

A significant emerging trend is the use of halogenated nitrophenols in medicinal chemistry. For example, derivatives of the related compound 3-fluoro-4-nitrophenol (B151681) have been synthesized and evaluated as potential antitubercular agents. mdpi.com In these studies, the 3-fluoro-4-nitrophenol core is used as a starting point to build a library of compounds, demonstrating how this chemical scaffold can be a foundation for developing new therapeutic leads. mdpi.com

Furthermore, the broader class of nitrophenols is central to advancements in environmental monitoring and materials science. Researchers are developing highly sensitive detection methods for nitroaromatic compounds, which are significant environmental pollutants. acs.org This includes the design of advanced materials like functionalized nanomaterials and metal-organic frameworks (MOFs) that can selectively bind to and detect nitrophenols, addressing needs in both environmental remediation and security. The unique electronic and structural characteristics of molecules like this compound make them and their derivatives prime candidates for incorporation into such advanced systems.

Interactive Data Table: Properties of this compound

This table summarizes the key structural and identifying information for the compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃ClFNO₃ |

| Molecular Weight | 191.55 g/mol |

| CAS Number | Not available |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)F)O)N+[O-] |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMADSINXSHRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Chloro-2-fluoro-4-nitrophenol and its Isomers

The synthesis of this compound and its various isomers is primarily achieved through three main strategies: the nitration of halogenated phenol (B47542) precursors, the halogenation of nitrophenol precursors, and nucleophilic aromatic substitution.

Nitration of Halogenated Phenol Precursors

The direct nitration of halogenated phenols serves as a fundamental approach for introducing a nitro group onto the aromatic ring. For instance, the nitration of 3-chloro-2-fluorophenol (B1350553) can theoretically yield this compound. sigmaaldrich.com This method's success is highly dependent on the directing effects of the existing halogen and hydroxyl groups.

A related example is the nitration of m-fluorophenol to produce its isomers. google.com This process often employs a mixture of nitric acid and sulfuric acid at controlled temperatures to manage regioselectivity. google.com

Halogenation of Nitrophenol Precursors

Conversely, the halogenation of nitrophenol precursors offers an alternative route. This involves introducing chlorine and fluorine atoms to a nitrophenol backbone. For example, the synthesis of 2-fluoro-4-nitrophenol (B1220534) can be achieved through the nitrosation of 2-fluorophenol (B130384) followed by oxidation. google.comsigmaaldrich.com While not a direct halogenation, it demonstrates the construction of a halo-nitrophenol from a simpler fluorinated phenol.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) presents a versatile strategy, particularly for the synthesis of isomers that may be difficult to obtain through direct nitration or halogenation. youtube.com A key precursor for synthesizing an isomer of the target compound, 3-chloro-2-fluoro-6-nitrophenol (B1601508), is 2,4-dichloro-3-fluoronitrobenzene. prepchem.com In this reaction, a hydroxide (B78521) ion acts as the nucleophile, displacing one of the chlorine atoms. prepchem.com

The general principle of SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, which is activated by electron-withdrawing groups like the nitro group. youtube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. youtube.com This strategy is widely applicable; for example, 2,4-difluoro-nitrobenzene can react with nucleophiles like morpholine. ichrom.com Similarly, other dihalogenated compounds are used as building blocks for various functional materials through sequential nucleophilic substitutions. nih.gov The synthesis of 3-chloro-4-fluoro-nitrobenzene from 3,4-dichloro-nitrobenzene via halogen exchange with potassium fluoride (B91410) also exemplifies this type of reaction. prepchem.comgoogle.com

Reaction Mechanisms and Pathways in Synthesis

The successful synthesis of this compound and its isomers is critically dependent on understanding and controlling the underlying reaction mechanisms, particularly concerning regioselectivity and the influence of reaction conditions.

Regioselectivity Considerations

Regioselectivity, the control of the position of the incoming chemical group, is a paramount consideration in these syntheses. In the nitration of substituted phenols, the positions of the existing substituents (hydroxyl, chloro, and fluoro groups) direct the incoming nitro group. The hydroxyl group is a strong activating group and ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. The interplay of these electronic effects determines the final isomeric product distribution.

In the case of nitrating m-fluorophenol, the formation of both 3-fluoro-4-nitrophenol (B151681) and 3-fluoro-6-nitrophenol is possible. google.com The conditions must be finely tuned to favor the desired isomer. google.com Similarly, in SNAr reactions, the position of the leaving group relative to the activating nitro group dictates which halogen is substituted. In 2,4-dichloro-3-fluoronitrobenzene, the chlorine atom para to the nitro group is generally more activated towards nucleophilic attack than the one in the ortho position.

Influence of Reaction Conditions on Product Formation and Purity

The conditions under which a reaction is carried out have a profound impact on the yield and purity of the resulting product. Key parameters include temperature, solvent, and the nature of the reagents.

For the nitration of m-fluorophenol, low temperatures (e.g., -5 to 0 °C) are employed to control the exothermic nature of the reaction and to enhance regioselectivity. google.com The choice of solvent can also be critical; for instance, using a non-aqueous organic solvent like dichloromethane (B109758) can influence the outcome.

In SNAr reactions, the choice of solvent and base is crucial. For the synthesis of 3-chloro-2-fluoro-6-nitrophenol from 2,4-dichloro-3-fluoronitrobenzene, dimethyl sulfoxide (B87167) (DMSO) is used as the solvent and aqueous sodium hydroxide as the nucleophile, with the reaction proceeding at an elevated temperature (60-70°C) for an extended period. prepchem.com The workup procedure, involving extraction and purification by column chromatography, is essential for isolating the desired product from unreacted starting materials and potential side products. prepchem.com

The following table summarizes the reaction conditions for the synthesis of a related isomer, 4-chloro-5-fluoro-2-nitrophenol, via hydrolysis.

| Parameter | Condition/Value |

| Solvent | Methanol (B129727) and Water |

| Base | Sodium bicarbonate |

| Temperature | Room temperature (~20°C) |

| Reaction Time | 16 hours |

| Yield | 98% |

| Purification | Extraction, drying, vacuum concentration |

This data highlights how careful control of reaction parameters can lead to high yields and purity.

Derivatization and Analog Synthesis Utilizing this compound as a Precursor

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific, detailed research findings on the use of This compound (CAS No. 1805115-08-5) as a precursor for the synthesis of derivatives are not extensively available in the public domain. biosynth.com While the compound is commercially available, indicating its use in chemical synthesis, published studies detailing its application in the formation of phenoxyacetic acid derivatives or in condensation reactions are scarce. biosynth.com

Much of the available literature focuses on structurally similar, yet distinct, compounds such as 3-fluoro-4-nitrophenol or 3-chloro-4-nitrophenol. psu.edubldpharm.com The principles of the reactions outlined below are general and applicable to phenols, but specific examples, reaction conditions, and yields for this compound are not documented in the searched resources.

Formation of Phenoxyacetic Acid Derivatives (e.g., Williamson Ether Reaction)

The Williamson ether synthesis is a widely utilized and robust method for preparing ethers, including phenoxyacetic acid derivatives, from an alkoxide and an organohalide. chemicalbook.commasterorganicchemistry.com The general mechanism involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com

In the context of forming phenoxyacetic acid derivatives from a substituted phenol, the phenol is typically reacted with a base (like sodium hydroxide or potassium carbonate) to form the corresponding phenoxide. This phenoxide is then treated with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters. chemicalbook.comgoogle.com

For instance, studies on the related compound 3-fluoro-4-nitrophenol describe its reaction with chloroacetic acid to form the pivotal intermediate, 2-(3-fluoro-4-nitrophenoxy)acetic acid. psu.edu However, researchers noted challenges, as the fluorine atom ortho to the nitro group was prone to hydrolysis under standard basic conditions, leading to low yields. psu.edubldpharm.com This suggests that the reactivity of this compound in a Williamson ether synthesis would be influenced by its specific substitution pattern, but without experimental data, this remains speculative.

Condensation Reactions

Condensation reactions are a broad class of reactions where two molecules combine, often with the loss of a small molecule like water. In the context of substituted phenols, the hydroxyl group can participate in various condensation reactions.

For example, phenoxyacetic acids derived from phenols can be further modified through condensation. Research on derivatives of 3-fluoro-4-nitrophenol shows that the synthesized 2-(3-fluoro-4-nitrophenoxy)acetic acid can be condensed with various substituted anilines to produce a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. psu.edubldpharm.com This subsequent condensation step broadens the structural diversity of the final products. psu.edubldpharm.com While this demonstrates a potential pathway for derivatives of this compound, no specific examples of it being used in such condensation reactions have been documented in the available literature.

Exploration of Structural Diversity through Derivatization

The derivatization of a precursor molecule like this compound is a key strategy for creating a library of new compounds with diverse structures and potentially varied biological or material properties. The substituents on the aromatic ring—chloro, fluoro, and nitro groups—offer multiple sites for chemical modification and influence the reactivity of the phenol group.

By employing reactions such as the Williamson ether synthesis and subsequent condensations, a wide array of analogs can be theoretically generated. The nature of the alkylating agent in the ether synthesis or the amine partner in the condensation reaction can be systematically varied to explore the chemical space around the core this compound scaffold. However, the practical exploration of this structural diversity specifically for this compound is not yet reported in the scientific literature found.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy

Further research and publication in the field of chemical analysis are required to provide the specific spectroscopic data necessary to fully characterize 3-Chloro-2-fluoro-4-nitrophenol.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). For this compound, HRMS would be used to verify its molecular formula, C₆H₃ClFNO₃.

The technique provides a measured exact mass that can be compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹⁴N, and ¹⁶O). This high level of precision allows for the unambiguous determination of the elemental formula, distinguishing it from other potential structures with the same nominal mass. For instance, HRMS data for complex organic molecules are routinely used to confirm their identity with high confidence. mdpi.com The mass spectrum of an isomer, 2-chloro-4-nitrophenol (B164951), shows a molecular ion peak corresponding to its nominal mass, which HRMS would refine to the exact mass. nih.gov

| Parameter | Value |

| Molecular Formula | C₆H₃ClFNO₃ |

| Theoretical Exact Mass (Monoisotopic) | 190.97615 Da |

| Expected HRMS Result | 190.9762 ± 0.0005 Da |

This precise mass measurement provides definitive evidence for the presence and ratio of chlorine, fluorine, nitrogen, and oxygen atoms within the molecule, a critical step in its structural confirmation.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of the compound's regiochemistry—the specific placement of the chloro, fluoro, nitro, and hydroxyl groups on the aromatic ring. By analyzing the diffraction pattern of a single crystal, scientists can map the precise coordinates of each atom in the molecule. mdpi.comresearchgate.net

For this compound, an XRD analysis would definitively confirm the 1-hydroxy-2-fluoro-3-chloro-4-nitro substitution pattern, leaving no ambiguity. Furthermore, this analysis reveals detailed conformational information, such as:

The planarity of the benzene (B151609) ring.

The bond lengths and bond angles between all atoms.

The orientation of the hydroxyl and nitro groups relative to the plane of the aromatic ring. For example, the nitro group is typically coplanar with the ring to maximize resonance, while the hydroxyl proton's position can be influenced by intramolecular interactions.

Beyond determining the molecular structure, single-crystal XRD provides invaluable insights into the non-covalent interactions that govern how molecules arrange themselves in the solid state. These interactions include intramolecular (within a molecule) and intermolecular (between molecules) forces.

For this compound, a key feature to investigate is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the adjacent ortho-fluorine atom. Studies on related systems have shown that such N-H···F or O-H···F interactions can be observed, although they are typically weak. nih.gov XRD data would provide the precise distance and angle for this potential O-H···F bond, confirming its existence.

Furthermore, the analysis would reveal the network of intermolecular interactions that stabilize the crystal lattice. These can include:

Intermolecular Hydrogen Bonding: The hydroxyl and nitro groups can act as hydrogen bond donors and acceptors, respectively, linking adjacent molecules.

Halogen Bonding: Type II halogen-halogen interactions (e.g., C-Cl···O or C-Cl···N) can act as directional forces in crystal packing. nih.gov

π-π Stacking: Interactions between the electron clouds of adjacent aromatic rings.

Understanding this supramolecular architecture is critical for predicting material properties like solubility and melting point.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound as a function of wavelength, providing information about its electronic transitions. Nitrophenols are well-known for their characteristic UV-Vis spectra, which are highly sensitive to pH.

In a neutral or acidic solution, this compound is expected to exhibit a primary absorption peak (λₘₐₓ) in the UV region. Upon the addition of a base, the phenolic proton is removed to form the 3-chloro-2-fluoro-4-nitrophenolate ion. This deprotonation extends the conjugated π-system of the molecule, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength, typically around 400 nm. This shift is accompanied by a visible color change, with the solution turning yellow due to the formation of the colored phenolate (B1203915) ion. This behavior is a hallmark of nitrophenols.

| Condition | Species | Expected λₘₐₓ (nm) | Observed Color |

| Acidic/Neutral (pH < 6) | This compound | ~320 nm | Colorless |

| Basic (pH > 8) | 3-Chloro-2-fluoro-4-nitrophenolate ion | ~400 nm | Yellow |

Note: The λₘₐₓ values are illustrative, based on the known behavior of nitrophenols. The exact wavelengths depend on the solvent and the specific substitution pattern.

Computational Chemistry and Theoretical Studies of 3 Chloro 2 Fluoro 4 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. The methods specified in the outline are commonly used for these purposes.

Density Functional Theory (DFT) Methods (e.g., B3LYP, B3PW91, WB97XD)

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the electron density of a system, which simplifies the calculations compared to traditional wave-function-based methods. Methods like B3LYP, B3PW91, and WB97XD are different functionals within DFT that offer varying levels of accuracy and computational cost. For related halogenated nitroaromatic compounds, these methods have been successfully used to predict geometries, vibrational frequencies, and electronic properties.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a multi-electron system in an approximate way. While computationally less demanding than more advanced methods, it provides a good starting point for understanding electronic structure. It is often used in conjunction with DFT for comparative purposes in studies of similar aromatic compounds.

Basis Set Selection and Optimization (e.g., 6-31G(d,p), 6-311++G(d,p))

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets, such as 6-311++G(d,p), provide more accurate results but require greater computational resources than smaller sets like 6-31G(d,p). The selection of an appropriate basis set is a key step in designing a computational study.

Electronic Structure and Properties

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Based on a comprehensive search for scholarly articles and research data, specific computational and theoretical studies focusing solely on the chemical compound 3-Chloro-2-fluoro-4-nitrophenol are not available in the public domain. Research detailing its Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, Intramolecular Charge Transfer (ICT) Regions, Atomic Charges, Dipole Moment, and specific chemical reactivity descriptors such as Chemical Hardness, Softness, Electrophilicity, and Nucleophilicity has not been published or indexed in accessible scientific databases.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. Constructing the requested article would require fabricating data, which would violate the core principles of scientific accuracy. Further research and publication of computational studies on this compound are needed before a detailed article on these specific topics can be written.

Chemical Reactivity Descriptors

Transition State Analysis

Transition state analysis is a pivotal component of computational chemistry for elucidating reaction mechanisms, predicting reaction rates, and understanding the energetic barriers of chemical transformations. For a molecule like this compound, theoretical studies would typically involve quantum chemical methods, such as Density Functional Theory (DFT), to locate and characterize the transition state structures for various potential reactions. This could include, for example, nucleophilic aromatic substitution or proton transfer from the hydroxyl group.

The analysis would involve calculating the vibrational frequencies of the located stationary points on the potential energy surface. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, provides the activation energy for the reaction.

Table 1: Hypothetical Data for Transition State Analysis of a Reaction Involving this compound

| Reaction Coordinate | Method/Basis Set | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Proton Transfer | B3LYP/6-311+G(d,p) | Data Not Available | Data Not Available |

| Nucleophilic Substitution | MP2/aug-cc-pVDZ | Data Not Available | Data Not Available |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in a transition state analysis. No specific experimental or calculated values for this compound were found in the reviewed literature.

Solvent Effects on Spectroscopic and Electronic Properties

The surrounding solvent medium can significantly influence the spectroscopic and electronic properties of a molecule. Computational studies on this compound would employ various solvation models to predict and understand these effects.

Implicit Solvation Models (e.g., IEFPCM)

Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are computationally efficient methods to account for the bulk electrostatic effects of a solvent. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. Calculations using IEFPCM would be performed to predict how the electronic structure, and consequently the UV-Vis absorption spectra, of this compound changes in different solvents. These calculations can provide insights into solvatochromic shifts (changes in absorption wavelength with solvent polarity).

Analysis in Polar and Non-polar Solvents

A systematic computational analysis would involve studying the behavior of this compound in a range of solvents with varying polarities, from non-polar (e.g., cyclohexane) to polar aprotic (e.g., acetone) and polar protic (e.g., water, ethanol). Such studies would investigate changes in molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The results would help in understanding how solute-solvent interactions, such as dipole-dipole interactions and hydrogen bonding, affect the electronic properties and reactivity of the molecule.

Table 2: Illustrative Data on the Effect of Solvents on the Electronic Properties of a Substituted Nitrophenol

| Solvent | Dielectric Constant | Predicted λmax (nm) | Dipole Moment (Debye) |

| Gas Phase | 1.0 | Data Not Available | Data Not Available |

| Cyclohexane | 2.02 | Data Not Available | Data Not Available |

| Acetone | 20.7 | Data Not Available | Data Not Available |

| Water | 78.4 | Data Not Available | Data Not Available |

Note: This table illustrates the type of data that would be generated from computational studies on solvent effects. Specific values for this compound are not available in the surveyed literature.

Thermodynamic Properties from Computational Methods

Quantum chemical calculations are powerful tools for predicting the thermodynamic properties of molecules. These calculations are typically based on statistical mechanics, using the vibrational frequencies and rotational constants obtained from a DFT or other quantum mechanical calculation.

Heat Capacity and Entropy

The standard heat capacity (C°p) and entropy (S°) of this compound can be calculated based on its vibrational, rotational, and translational degrees of freedom. These thermodynamic parameters are crucial for understanding the molecule's stability and its behavior in chemical equilibria at different temperatures.

Gibbs Free Energy Calculations

The Gibbs free energy (G) is a fundamental thermodynamic potential that can be used to predict the spontaneity of a chemical reaction. Computational methods can be employed to calculate the standard Gibbs free energy of formation for this compound. Furthermore, the Gibbs free energy of activation can be determined from transition state calculations, providing a more complete picture of reaction kinetics.

Table 3: Example of Calculated Thermodynamic Properties for a Molecule of Similar Complexity

| Thermodynamic Property | Calculated Value | Units |

| Standard Heat Capacity (C°p) | Data Not Available | J/(mol·K) |

| Standard Entropy (S°) | Data Not Available | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔG°f) | Data Not Available | kJ/mol |

Note: The values in this table are for illustrative purposes only, as specific thermodynamic data for this compound from computational studies were not found.

Reactivity and Mechanistic Studies of 3 Chloro 2 Fluoro 4 Nitrophenol

Influence of Halogen and Nitro Substituents on Aromatic Reactivity

The presence of halogen and nitro substituents significantly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This is a direct consequence of their electron-withdrawing nature. libretexts.orglumenlearning.comlibretexts.org

Electron-Withdrawing Effects

Both halogens and nitro groups are electron-withdrawing, which reduces the electron density of the aromatic ring. libretexts.orglumenlearning.comlibretexts.org This deactivation makes electrophilic aromatic substitution reactions slower compared to benzene (B151609). lumenlearning.com

The electron-withdrawing strength of these substituents can be understood through two main effects:

Inductive Effect: This is the withdrawal of electrons through the sigma (σ) bonds due to the high electronegativity of the atoms. Halogens, being highly electronegative, exert a strong inductive effect. libretexts.orglibretexts.org The nitro group also has a significant inductive effect. libretexts.org

Resonance Effect: This involves the delocalization of pi (π) electrons. The nitro group strongly withdraws electrons from the aromatic ring via resonance, which further deactivates the ring towards electrophiles. libretexts.orgucalgary.ca Halogens, on the other hand, can donate a lone pair of electrons to the ring through resonance, which partially counteracts their strong inductive withdrawal. libretexts.org

The net result for 3-Chloro-2-fluoro-4-nitrophenol is a highly electron-deficient aromatic ring. The nitro group is one of the most powerful deactivating groups, making the ring millions of times less reactive than benzene in electrophilic substitution reactions. lumenlearning.comlibretexts.org The halogens also contribute to this deactivation. libretexts.org

Table 1: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Aromatic Ring (Electrophilic Substitution) |

|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Strong Electron-Withdrawing | Strong Deactivator |

| -Cl | Strong Electron-Withdrawing | Weak Electron-Donating | Deactivator |

| -F | Strong Electron-Withdrawing | Weak Electron-Donating | Deactivator |

| -OH | Electron-Withdrawing | Strong Electron-Donating | Strong Activator |

Directing Effects in Substitution Reactions

Substituents on a benzene ring also direct incoming groups to specific positions.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing properties of the nitro group, particularly when it is ortho or para to a leaving group (like a halogen), make the ring susceptible to nucleophilic attack. libretexts.orgdoubtnut.com In this compound, the nitro group is para to the fluorine atom and meta to the chlorine atom. This positioning strongly activates the fluorine atom for substitution by a nucleophile.

Types of Chemical Reactions

Nucleophilic Aromatic Substitution Reactions

This compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group para to the fluorine atom significantly facilitates the attack of nucleophiles at that position. libretexts.orgdoubtnut.com The fluorine atom is generally a better leaving group than chlorine in these reactions.

The accepted mechanism for this type of reaction is the SNAr mechanism, which proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

Research on the related compound 3-chloro-4-fluoronitrobenzene (B104753) has shown that substitution of the fluorine atom occurs preferentially over the chlorine atom due to the activating effect of the para-nitro group. researchgate.net

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group (-NH₂). This transformation is a common and important reaction for nitroarenes. A variety of reducing agents can be employed to achieve this. scispace.comunimi.it

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal and Acid: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). scispace.com

The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. unimi.it The choice of reducing agent can sometimes allow for selective reduction if other reducible functional groups are present. scispace.com

Oxidation Reactions (e.g., to quinones for related compounds)

Phenols can be oxidized to form quinones. libretexts.orgjove.comjove.com While the hydroxyl group itself does not have a hydrogen on the carbon it's attached to, the aromatic ring is susceptible to oxidation. pressbooks.pub The oxidation of phenols often yields para-quinones if the para position is unsubstituted. libretexts.org

Common oxidizing agents for this transformation include Fremy's salt (potassium nitrosodisulfonate) and chromic acid. pressbooks.publibretexts.org The reaction involves the loss of two electrons and two protons to form the quinone structure. jove.comjove.com For this compound, oxidation would be complex due to the multiple substituents. However, the underlying principle of phenol (B47542) oxidation to quinones is a relevant area of its reactivity. The redox properties of the resulting quinones are significant in various chemical and biological systems. pressbooks.pub

Other Relevant Reactions (e.g., Hydrolysis, as seen in similar compounds)

The presence of electron-withdrawing groups, such as the nitro group (-NO2), is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The position of these activating groups relative to the leaving group significantly influences the reaction rate. Activation is strongest when the electron-withdrawing groups are located at the ortho and para positions to the leaving group, as this allows for effective delocalization of the negative charge.

In the case of this compound, both the chloro and fluoro substituents can potentially act as leaving groups. The nitro group at position 4 is para to the chloro group at position 3 and meta to the fluoro group at position 2. Consequently, the chloro group is expected to be more readily displaced by a nucleophile due to the stronger activating effect of the para-nitro group.

Studies on the alkaline hydrolysis of related compounds, such as 2,4-dinitroanisole, have shown that the reaction proceeds through the formation of a Meisenheimer complex, leading to the substitution of the methoxy (B1213986) group to form 2,4-dinitrophenol. Similarly, the hydrolysis of various aromatic sulfonyl chlorides has been studied, revealing an SN2-like mechanism for both neutral and alkaline hydrolysis. rsc.org

The hydrolysis of 4-nitrophenyl β-D-glucoside has also been investigated across a wide pH range, revealing different mechanistic pathways, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under mildly basic conditions. Furthermore, research on the hydrolysis of p-nitrophenyl esters in various media provides extensive data on the kinetics and mechanisms of these reactions.

The table below summarizes relevant hydrolysis reactions of compounds structurally related to this compound, illustrating the general principles of nucleophilic aromatic substitution in these systems.

Table 1: Examples of Hydrolysis Reactions in Related Nitrophenol Compounds

| Compound | Reaction Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| 2,4-Dinitroanisole | Alkaline (OH⁻) | 2,4-Dinitrophenol | Nucleophilic aromatic substitution via a Meisenheimer complex. |

| p-Nitrophenyl Acetate (B1210297) | Aqueous solution | p-Nitrophenol, Acetate | Subject to general base and nucleophilic catalysis. |

| 4-Nitrophenyl β-D-glucoside | Mildly basic | 4-Nitrophenol (B140041), β-D-glucose | Bimolecular nucleophilic substitution. |

| Aromatic Sulphonyl Chlorides | Neutral and alkaline | Aromatic sulfonic acids, HCl | SN2-type mechanism. rsc.org |

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are expected to be heavily influenced by its substitution pattern. The presence of two halogen atoms and a nitro group on the phenol ring dictates its reactivity, particularly in nucleophilic substitution reactions. Due to the scarcity of specific data for this compound, the following sections will draw upon findings from studies on related substituted nitrophenols to infer its likely kinetic and thermodynamic behavior.

pH-Rate Profiles (for related compounds)

The rate of hydrolysis of substituted nitrophenols and their derivatives is often highly dependent on the pH of the reaction medium. A pH-rate profile, which is a plot of the observed rate constant (kobs) versus pH, can reveal changes in the reaction mechanism as the concentration of H⁺ or OH⁻ changes.

For the hydrolysis of compounds like p-nitrophenyl esters, the pH-rate profile typically shows distinct regions:

Acid-catalyzed region: At low pH, the reaction rate increases as the pH decreases, indicating that the reaction is catalyzed by H⁺ ions.

pH-independent region: In the neutral pH range, the rate of hydrolysis may be independent of pH, suggesting that the reaction is primarily due to uncatalyzed water attack (solvolysis).

Base-catalyzed region: At high pH, the reaction rate increases significantly with increasing pH, indicating that the reaction is catalyzed by OH⁻ ions. This is often the dominant pathway for the hydrolysis of activated aromatic halides.

A study on the hydrolysis of 4-nitrophenyl β-D-glucopyranoside across a wide pH range demonstrated these distinct mechanistic regimes. chemrxiv.org The reaction was found to be specific acid-catalyzed at low pH, uncatalyzed in the pH-independent region (after extrapolation to zero buffer concentration), and proceeded via bimolecular nucleophilic substitution under mildly basic conditions. At very high pH, neighboring group participation by the C2-oxyanion was observed.

The table below presents a conceptual pH-rate profile for a typical substituted nitrophenol derivative undergoing hydrolysis, based on published data for related compounds.

Table 2: Conceptual pH-Rate Profile for the Hydrolysis of a Substituted Nitrophenol Derivative

| pH Range | Dominant Reaction | Expected Rate Dependence |

|---|---|---|

| < 3 | Acid-catalyzed hydrolysis | Rate increases with decreasing pH |

| 3 - 8 | Uncatalyzed hydrolysis (solvolysis) | Rate is relatively constant |

| > 8 | Base-catalyzed hydrolysis | Rate increases significantly with increasing pH |

Brønsted Coefficients (for related compounds)

The Brønsted equation is a linear free-energy relationship that correlates the logarithm of a reaction rate constant with the pKₐ of a series of related catalysts (e.g., a series of phenols acting as nucleophiles). The slope of this correlation, known as the Brønsted coefficient (β), provides insight into the nature of the transition state of the rate-determining step.

For nucleophilic aromatic substitution reactions where a series of phenolate (B1203915) ions act as nucleophiles, the Brønsted coefficient (βnuc) reflects the degree of bond formation between the nucleophile and the aromatic ring in the transition state. A larger βnuc value (closer to 1) suggests a more product-like transition state with a greater degree of bond formation, while a smaller value (closer to 0) indicates a more reactant-like transition state.

Studies on the reaction of substituted phenolate ions with aryl acetate esters have been used to determine Brønsted coefficients. For example, the reaction of a series of substituted phenolate ions with p-nitrophenyl acetate in aqueous solution would allow for the determination of βnuc for this system.

In the context of the hydrolysis of this compound, if we consider the attack of a series of nucleophiles, the Brønsted coefficient would provide information about the sensitivity of the reaction rate to the basicity of the nucleophile. For a series of substituted phenoxide nucleophiles reacting with an activated aromatic halide, the Brønsted-type plot is often linear.

The table below presents typical Brønsted β values for nucleophilic substitution reactions of related compounds, which can provide an estimate for the expected range for reactions involving this compound.

Table 3: Representative Brønsted β Values for Nucleophilic Aromatic Substitution Reactions

| Reaction System | Brønsted Coefficient (β) | Interpretation |

|---|---|---|

| Substituted Phenolates + p-Nitrophenyl Acetate | ~0.5 - 0.8 | Moderate degree of bond formation in the transition state. |

| Substituted Anilines + Activated Aryl Halides | ~0.4 - 0.6 | Indicates a significant but not complete bond formation in the transition state. |

It is important to note that the specific value of the Brønsted coefficient will depend on the exact nature of the substrate, the nucleophile, the leaving group, and the solvent system. For this compound, the presence of both chloro and fluoro substituents would influence the electronic properties of the aromatic ring and thus the characteristics of the transition state.

Role As a Key Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Compounds

As a substituted phenol (B47542), 3-Chloro-2-fluoro-4-nitrophenol holds potential as a precursor for the synthesis of more complex aromatic compounds. The hydroxyl group can be readily converted into an ether or ester, providing a handle for further functionalization. The nitro group can be reduced to an amine, which is a key functional group for forming amides, imines, or for undergoing diazotization reactions to introduce a wide array of other substituents. Furthermore, the chloro and fluoro groups can potentially undergo nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities, although the reactivity is influenced by the electronic nature of the other substituents on the ring.

Building Block in Pharmaceutical and Agrochemical Synthesis

Halogenated and nitrated aromatic structures are prevalent in many pharmaceutical and agrochemical compounds. The specific arrangement of substituents in this compound could serve as a foundational building block for creating larger, biologically active molecules. For instance, this compound is listed within patents related to tyrosine kinase inhibitors, which are a class of targeted cancer therapies, and substituted pyrazolone (B3327878) compounds, which have broad applications in medicine and agriculture. However, specific examples of its incorporation into a final drug or pesticide product are not detailed in the available literature. The combination of its functional groups allows for regioselective reactions, a critical aspect in the multi-step synthesis of complex active ingredients.

Preparation of Functionalized Derivatives for Specific Applications

The reactivity of its functional groups makes this compound a candidate for creating a library of functionalized derivatives. The phenolic hydroxyl group allows for O-alkylation or O-acylation to produce a series of ethers and esters. The nitro group's reduction to an amine opens up a vast field of derivatization, including N-alkylation, N-acylation, and the formation of sulfonamides. These transformations would yield a range of new chemical entities with potentially unique physical, chemical, and biological properties, which could then be screened for specific applications in materials science, medicinal chemistry, or crop protection.

Environmental Fate and Transformation Pathways

Degradation Mechanisms

The degradation of nitrophenolic compounds in the environment is primarily governed by two processes: photodegradation, driven by sunlight, and biodegradation, mediated by microorganisms. The presence of both chlorine and fluorine atoms, in addition to a nitro group on the aromatic ring of 3-Chloro-2-fluoro-4-nitrophenol, suggests a complex interplay of these mechanisms will dictate its ultimate fate.

Photodegradation is a key abiotic process for the removal of aromatic pollutants from aquatic environments. For nitrophenols, this process can be enhanced by the presence of photosensitizers and reactive oxygen species. Studies on related compounds such as 4-nitrophenol (B140041) and its chlorinated derivatives indicate that photodegradation can proceed via several routes. For instance, the UV/chlorine process has been shown to enhance the degradation of 4-nitrophenol, with hydroxyl (HO•) and chlorine (Cl•) radicals playing important roles. mdpi.com The degradation efficiency of 4-nitrophenol was significantly higher in the UV/HOCl process compared to chlorination or UV treatment alone. mdpi.com The initial steps in the photodegradation of chlorinated nitrophenols often involve the formation of other chlorinated byproducts through electrophilic substitution. mdpi.com For example, the chlorination of 4-nitrophenol can lead to the formation of 2-chloro-4-nitrophenol (B164951) and 2,6-dichloro-4-nitrophenol. mdpi.com

Given these precedents, the photodegradation of this compound is likely to be influenced by the cleavage of the carbon-chlorine bond, the carbon-fluorine bond, and transformations of the nitro group. The relative stability of the C-F bond compared to the C-Cl bond may lead to preferential dechlorination as an initial step.

Biodegradation offers a cost-effective and environmentally friendly means of breaking down xenobiotic compounds. The microbial degradation of nitrophenols has been extensively studied, revealing diverse catabolic pathways.

A common initial step in the biodegradation of nitrophenols is the reduction of the nitro group to a hydroxylamino or amino group. For example, the degradation of 4-nitrotoluene (B166481) by Mycobacterium sp. strain HL 4-NT-1 begins with the reduction of the nitro group to form 4-hydroxylaminotoluene. nih.gov Similarly, the metabolism of 3-nitrophenol (B1666305) in Pseudomonas putida B2 involves its reduction to 3-hydroxylaminophenol. nih.gov In the case of chlorinated nitrophenols, such as 2-chloro-5-nitrophenol, the pathway also commences with the reduction of the nitro group to produce 2-chloro-5-hydroxylaminophenol. nih.gov

Another well-documented pathway involves the oxidative removal of the nitro group. For instance, the degradation of 2-nitrophenol (B165410) by Pseudomonas putida B2 proceeds through an oxidative pathway to form catechol and nitrite (B80452). nih.gov

For this compound, it is plausible that microorganisms could initiate degradation through either reductive or oxidative pathways targeting the nitro group. The resulting aminophenol or catechol derivatives would then be susceptible to further degradation, including ring cleavage.

The biodegradation of halogenated nitrophenols is influenced by the type and position of the halogen substituents. Studies on various chlorinated nitrophenols have elucidated several degradation pathways. For example, the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis strain RKJ300 involves the release of nitrite followed by chloride ions, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. researchgate.net In another study, Arthrobacter sp. SJCon was also found to degrade 2-chloro-4-nitrophenol via the formation of chlorohydroquinone. nih.gov The degradation of 4-chloro-2-nitrophenol (B165678) by Exiguobacterium sp. PMA proceeds through the formation of 4-chloro-2-aminophenol and 2-aminophenol (B121084). researchgate.net

The presence of a fluorine atom in this compound adds another layer of complexity. The carbon-fluorine bond is generally more resistant to cleavage than the carbon-chlorine bond. However, microbial dehalogenation of fluorinated aromatics has been observed. It is likely that the initial microbial attack would target the more labile chloro and nitro groups, leading to fluorinated intermediates that may be more persistent.

Biodegradation Pathways

Transformation Products and their Chemical Characterization

Table 1: Predicted Transformation Products of this compound and their Likely Precursors

| Transformation Product | Likely Precursor Compound | Degradation Pathway |

| 3-Chloro-2-fluoro-4-aminophenol | This compound | Nitro group reduction |

| 3-Chloro-2-fluorocatechol | This compound | Oxidative nitro group removal |

| 2-Fluoro-4-nitrophenol (B1220534) | This compound | Reductive dechlorination |

| 3-Chloro-4-nitrophenol | This compound | Reductive defluorination (less likely) |

| Chlorohydroquinone | 2-chloro-4-nitrophenol | Oxidative nitro group removal |

| Hydroquinone | Chlorohydroquinone | Reductive dechlorination |

| 4-Chloro-2-aminophenol | 4-chloro-2-nitrophenol | Nitro group reduction |

| 2-Aminophenol | 4-Chloro-2-aminophenol | Reductive dechlorination |

The identification of such transformation products typically involves analytical techniques like High-Performance Liquid Chromatography (HPLC) for separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and structural elucidation. nih.govresearchgate.net For instance, in the study of 2-chloro-4-nitrophenol degradation by Arthrobacter sp. SJCon, both HPLC and GC-MS were used to identify chlorohydroquinone as a key metabolite. nih.gov Similarly, the degradation of 4-chloro-2-nitrophenol by Exiguobacterium sp. PMA was monitored using HPLC, and the metabolites 4-chloro-2-aminophenol and 2-aminophenol were identified by GC-MS. researchgate.net

The ultimate mineralization of this compound to carbon dioxide, water, chloride, fluoride (B91410), and nitrate (B79036) ions would signify complete detoxification. However, the formation of persistent halogenated intermediates remains a possibility and warrants further investigation to fully assess the environmental fate of this compound.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques

Chromatography, a powerful separation technique, is indispensable for the analysis of 3-Chloro-2-fluoro-4-nitrophenol. The choice of chromatographic method and detector is contingent on the sample matrix, the required sensitivity, and the purpose of the analysis, whether for simple detection or for rigorous quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, often coupled with mass spectrometry for enhanced specificity and sensitivity. Ion chromatography also presents a viable option for the analysis of ionic species related to the target compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For a substituted phenol (B47542) such as this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC method for a compound structurally similar to this compound, such as 3-chloro-4-nitrophenol, would involve a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the phenol is in its non-ionized form, which enhances its retention on the reversed-phase column. sielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer. sielc.com

The Diode Array Detector (DAD), also known as a photodiode array (PDA) detector, is a powerful tool for HPLC analysis. It can acquire the entire UV-visible spectrum of the eluting compounds simultaneously. This capability is highly beneficial for the analysis of this compound for several reasons. Firstly, it allows for the determination of the optimal detection wavelength for maximum sensitivity. Secondly, the acquisition of the full spectrum provides qualitative information that can aid in peak identification and purity assessment.

For nitrophenols, the UV-visible spectrum is characteristic and can be used for identification purposes. The spectral data can be used to distinguish the target analyte from co-eluting impurities, which is particularly important in complex matrices. In the analysis of other nitrophenols, DAD has been successfully employed to resolve and quantify isomers and impurities. researchgate.net

A hypothetical HPLC-DAD analysis of this compound might utilize the parameters outlined in the table below, based on typical conditions for similar compounds.

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) |

| Wavelength Range | 200-400 nm |

| Monitoring Wavelength | Estimated based on chromophores (e.g., ~280 nm, ~320 nm) |

| Expected Retention Time | Dependent on exact gradient, but typically in the range of 5-15 min |

This table presents a hypothetical set of parameters for the HPLC-DAD analysis of this compound, based on established methods for similar nitrophenolic compounds.

The coupling of HPLC with Mass Spectrometry (LC-MS) provides a highly sensitive and selective analytical platform. LC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for the definitive identification and quantification of analytes even at trace levels in complex matrices. For this compound, LC-MS would be the method of choice for challenging analytical scenarios.

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Common ionization techniques for compounds like nitrophenols include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

| Parameter | Value |

| HPLC System | As described in 8.1.1.1 |

| Ion Source | Electrospray Ionization (ESI), negative ion mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

| Expected [M-H]⁻ Ion | m/z 190.98 (for C₆H₃ClFNO₃) |

This table outlines hypothetical parameters for an LC-MS method for the analysis of this compound. The expected deprotonated molecule [M-H]⁻ is calculated from its molecular formula.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful chromatographic technique suitable for the analysis of volatile and thermally stable compounds. While phenols can be analyzed directly by GC, their polar nature can lead to poor peak shape and interactions with the GC system. Therefore, derivatization is often employed to convert the polar phenol into a less polar and more volatile derivative, improving its chromatographic behavior. nih.gov

For this compound, a derivatization step would likely be necessary for optimal GC analysis. Common derivatizing agents for phenols include silylating agents (e.g., BSTFA) or acetylating agents.

The combination of GC with MS is a gold standard for the identification and quantification of volatile and semi-volatile organic compounds. GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte.

Following derivatization, the sample is injected into the GC, where the derivatized this compound is separated from other components in the mixture. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum, which shows the relative abundance of different fragment ions, serves as a "fingerprint" for the compound, allowing for unambiguous identification.

GC-MS methods have been successfully applied to the analysis of various halogenated phenols in environmental samples, demonstrating high sensitivity and specificity. nih.gov

| Parameter | Value |

| Derivatization Agent | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Temperature Program | Gradient, e.g., 80°C hold for 2 min, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

This table provides a hypothetical set of parameters for a GC-MS method for the analysis of derivatized this compound.

Ion Chromatography

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. While this compound is a neutral molecule under acidic conditions, it is a weak acid and can exist as an anion (phenolate) in neutral or basic solutions. Therefore, IC could potentially be used for its analysis in its anionic form.

More commonly, IC is employed for the analysis of inorganic anions that might be present alongside or as degradation products of the target compound. For instance, if this compound undergoes degradation, the release of chloride and fluoride (B91410) ions could be monitored by IC. thermofisher.com

IC systems typically use an ion-exchange column as the stationary phase and an aqueous eluent. A key component of modern IC is the suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions detected by a conductivity detector. epa.gov The hyphenation of IC with techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) can provide element-specific detection, which would be highly advantageous for the simultaneous analysis of halogenated species. nih.gov

While no specific IC methods for this compound have been documented, the principles of the technique suggest its utility in specific analytical contexts, such as monitoring its degradation or the ionic impurities in its formulations.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation of components in a mixture. It operates on the principle of differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. The separation is based on the polarity of the analytes; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. youtube.com

For nitrophenols, TLC is an effective method for separation and identification. The polarity of these compounds is influenced by the nature and position of the substituents on the benzene (B151609) ring. For instance, in the separation of o-nitrophenol and p-nitrophenol, the ability of o-nitrophenol to form intramolecular hydrogen bonds reduces its interaction with the polar stationary phase, leading to a higher Rf value compared to p-nitrophenol, which engages in intermolecular hydrogen bonding. youtube.com The presence of halogen atoms, such as chlorine and fluorine in this compound, will also influence its polarity and, consequently, its behavior in a TLC system.

Table 1: Illustrative TLC Systems for Nitrophenol Separation This table presents data for analogous compounds to illustrate the TLC principle.

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |

| o-Nitrophenol | Silica Gel | Dichloromethane (B109758)/Hexanes (50:50) | High | youtube.com |

| p-Nitrophenol | Silica Gel | Dichloromethane/Hexanes (50:50) | Low | youtube.com |

| Analgesics Mix | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297)/Acetic Acid | Variable | youtube.com |

Note: Rf values are relative and depend on the specific experimental conditions.

Sample Preparation Techniques for Environmental and Other Matrices

Effective sample preparation is crucial for the accurate analysis of trace levels of this compound in complex matrices such as water or soil. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, pre-concentrate it to a detectable level, and convert it into a form suitable for the chosen analytical instrument.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid sorbent and a liquid sample. It is favored for its efficiency, reduced solvent consumption compared to traditional methods, and the ability to achieve high enrichment factors. researchgate.net

For the extraction of phenolic compounds from aqueous samples, reversed-phase sorbents like C18 and polymeric sorbents such as polystyrene-divinylbenzene (PS-DVB) are commonly employed. The choice of sorbent depends on the polarity of the target analyte. For moderately polar compounds like many chlorophenols, PS-DVB often provides high recovery rates. researchgate.netnih.gov

The pH of the sample is a critical parameter in the SPE of phenols. To ensure that the phenolic compounds are in their neutral, less water-soluble form, the sample is typically acidified to a pH of around 2 before being passed through the SPE cartridge. nih.gov After loading the sample, the cartridge is washed to remove interferences, and then the analyte is eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile.

Table 2: SPE Recovery Data for Chlorophenols from Water Samples This table presents data for analogous compounds to illustrate the SPE principle.

| Compound | Sorbent | Sample Volume (mL) | Elution Solvent | Recovery (%) | Reference |

| Pentachlorophenol | Polystyrene-divinylbenzene | 500 | Methanol | 70-106 | researchgate.netnih.gov |

| 2,4,6-Tribromophenol | Recovery C18 | 100 | Not Specified | 59-101.4 | phenomenex.com |

| 2,6-Dibromo-3,5-dimethylhydroquinone | Recovery C18 | 100 | Not Specified | 49 ± 7 | phenomenex.com |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com This technique is often used for the extraction of organic pollutants from water and can also be applied to extracts from solid samples like soil. youtube.comeconomysolutions.in

In the context of extracting this compound, the sample (e.g., water or a soil leachate) would be mixed with a water-immiscible organic solvent. Due to its organic structure, the nitrophenol will preferentially partition into the organic phase. Common solvents for LLE of phenolic compounds include dichloromethane, ethyl acetate, and hexane. nih.gov The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase to suppress the ionization of the phenolic hydroxyl group.

A key drawback of LLE is the requirement for large volumes of potentially hazardous organic solvents and the potential for emulsion formation, which can complicate the separation process. youtube.com

Microextraction Techniques (e.g., SPME, LPME, EME)

To address the disadvantages of conventional LLE, various microextraction techniques have been developed. These methods are characterized by their minimal use of organic solvents, high enrichment factors, and integration of sampling and pre-concentration into a single step.

Solid-Phase Microextraction (SPME) utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and analytes adsorb onto the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. sigmaaldrich.com

The choice of fiber coating is critical for efficient extraction and depends on the analyte's polarity and volatility. For polar analytes like phenols, polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers are often suitable. sigmaaldrich.comresearchgate.net For more volatile phenols, a polyaniline-coated fiber has also shown good performance. sigmaaldrich.com

Table 3: SPME Fiber Selection Guide for Phenolic Compounds This table provides general guidance based on literature for analogous compounds.

| Fiber Coating | Target Analytes | Comments | Reference |

| 85 µm Polyacrylate (PA) | Polar analytes | Good for phenols | sigmaaldrich.comresearchgate.net |

| 65 µm PDMS/Divinylbenzene (DVB) | Polar and volatile analytes | Efficient for alcohols and amines | sigmaaldrich.com |

| Polyaniline | Volatile phenols | High thermal stability | sigmaaldrich.com |

| Carboxen/PDMS | Very volatile compounds (MW < 150) | High retention for small analytes | researchgate.net |

Other microextraction techniques include Liquid-Phase Microextraction (LPME) and Electromembrane Extraction (EME) , which involve the extraction of analytes into a small volume of solvent held within a porous hollow fiber or supported by a membrane under an electric field, respectively. These techniques offer high enrichment factors and excellent sample clean-up.

Derivatization for Enhanced Detection

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, many polar compounds like phenols exhibit poor chromatographic behavior due to their active hydroxyl group, which can lead to peak tailing and reduced sensitivity. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them more amenable to GC analysis. jfda-online.comnih.gov

For phenolic compounds, common derivatization reactions include silylation and acetylation.

Silylation: This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-ether is significantly more volatile and less polar than the parent phenol. nih.gov

Acetylation: This reaction converts the hydroxyl group into an acetyl ester using reagents like acetic anhydride. The acetylated derivatives are also more suitable for GC analysis. researchgate.net

Derivatization can be performed either before extraction or in-situ during extraction, for example, in some microextraction methods. Microwave-assisted derivatization has also been shown to reduce reaction times. These modifications not only improve chromatographic performance but can also enhance the sensitivity of detection, particularly with electron capture detectors (ECD) or mass spectrometry (MS). researchgate.net

Table 4: Common Derivatization Reagents for Phenolic Compounds This table presents common reagents used for analogous compounds.

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative | Reference |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) ether/ester/amine/thiol | jfda-online.comnih.gov |

| Acetylation | Acetic Anhydride | -OH, -NH₂ | Acetyl ester/amide | researchgate.net |

| Methylation | Sulphuric Acid / Methanol | Carboxylic Acids | Methyl Ester |

Emerging Research Directions and Gaps in Knowledge

Exploration of Novel Synthetic Routes

A significant gap in the current knowledge base is the absence of well-documented, high-yield synthetic methodologies specifically for 3-Chloro-2-fluoro-4-nitrophenol. The synthesis of such a multi-substituted aromatic ring is challenging due to issues with regioselectivity and the potential for harsh reaction conditions.

Future Research Directions:

Catalytic and Regioselective Reactions: There is a pressing need to develop novel catalytic systems that can achieve regioselective nitration under milder conditions, minimizing waste and improving atom economy.

Late-Stage Functionalization: Research into late-stage chlorination or fluorination of a pre-functionalized nitrophenol scaffold could provide alternative and more controlled synthetic pathways.

Flow Chemistry: The application of continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, and mixing), potentially improving selectivity and safety, especially for energetic nitration reactions.

Green Chemistry: Future synthetic explorations should prioritize the use of greener solvents, reduce the number of synthetic steps, and design processes that minimize the formation of hazardous byproducts, aligning with the principles of sustainable chemistry.

In-depth Mechanistic Studies of Specific Reactions

The reactivity of this compound is predicted to be rich and complex due to the electronic interplay of its varied substituents, yet it remains experimentally unexplored. Mechanistic studies are essential to understand and harness its synthetic potential.

The primary reactive sites on the molecule include:

The aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group.

The nitro group itself, which can be reduced to an amino group.

The phenolic hydroxyl group, which can undergo reactions like etherification or esterification.

Gaps in Mechanistic Understanding: A critical unanswered question is the relative reactivity of the chloro and fluoro substituents in SNAr reactions. The C-F bond is generally stronger than the C-Cl bond, but the reactivity in SNAr is complex and also depends on the position relative to the activating nitro group. Furthermore, the mechanisms for the reduction of the nitro group in such a sterically hindered and electronically complex environment have not been studied. The reduction of p-nitrophenol is a well-studied model reaction, but the influence of adjacent halogen substituents on reaction kinetics and pathways for this compound is unknown semanticscholar.org.

Proposed Future Investigations:

Kinetic Studies: Detailed kinetic analysis of SNAr reactions with various nucleophiles (e.g., alkoxides, amines) is needed to quantify the leaving group potential of chloride versus fluoride (B91410) at the C3 and C2 positions, respectively.

Intermediate Trapping: Experiments designed to trap and characterize reaction intermediates, such as Meisenheimer complexes in SNAr reactions, would provide direct evidence for the operative mechanisms.

Isotope Labeling Studies: Utilizing isotopic labeling can help elucidate bond-breaking and bond-forming steps in key transformations, such as the reduction of the nitro group or dehalogenation reactions.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers a powerful, predictive tool to investigate the properties of molecules like this compound in silico, guiding future experimental work. While no specific computational studies on this phenol (B47542) were found, research on the analogous compound 3-chloro-4-fluoronitrobenzene (B104753) provides a clear roadmap prensipjournals.comresearchgate.netprensipjournals.com.

Predictive Power of Computational Methods: Using quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF), it is possible to calculate a range of molecular properties that correlate with reactivity prensipjournals.comprensipjournals.com.

Molecular Electrostatic Potential (MEP) Maps: These visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting where the molecule is most likely to react.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of chemical reactivity and kinetic stability researchgate.net.

Reaction Pathway Simulation: Computational tools can model the transition states of potential reactions, allowing for the calculation of activation energy barriers and providing insight into reaction mechanisms and product distributions drugtargetreview.comeurekalert.orgresearchgate.net. For instance, the Artificial Force Induced Reaction (AFIR) method has been successfully used to computationally screen for and discover novel reactions involving fluorinated molecules eurekalert.orgresearchgate.net.